molecular formula C20H20N4O3S2 B2673820 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone CAS No. 897474-33-8

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone

Numéro de catalogue: B2673820
Numéro CAS: 897474-33-8
Poids moléculaire: 428.53
Clé InChI: NHRXLINWQAYTAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Development Timeline

The discovery of 1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone emerged from systematic efforts to optimize benzothiazole-piperazine hybrids for pharmacological applications. Benzothiazole derivatives gained prominence in the early 2000s due to their antimicrobial and antitumor properties, while piperazine motifs were recognized for enhancing solubility and modulating receptor interactions. The integration of a nitro group into the benzothiazole scaffold, as seen in this compound, became a focal point in the 2010s to improve electron-deficient character and binding affinity.

Key milestones in its development include:

  • 2007 : Initial synthetic protocols for nitrobenzothiazole-piperazine hybrids were reported, though specific methodologies for this compound remained proprietary.
  • 2015–2020 : Structural analogs demonstrated activity against Mycobacterium tuberculosis and Alzheimer’s disease targets, driving interest in nitro-functionalized variants.
  • 2023 : Advanced spectroscopic characterization (e.g., high-resolution mass spectrometry) confirmed the compound’s molecular architecture, enabling precise structure-activity relationship studies.

Position in Benzothiazole-Piperazine Hybrid Research

This compound occupies a unique niche within benzothiazole-piperazine research due to its dual functionalization:

  • Nitrobenzo[d]thiazole Core : The 6-nitro substitution enhances electrophilicity, facilitating interactions with biological nucleophiles such as cysteine residues in enzymes.
  • Piperazine-Thioether Linkage : The piperazine ring confers conformational flexibility, while the p-tolylthio group improves lipophilicity and membrane permeability.

Comparative studies highlight its structural distinctiveness:

Feature This Compound Standard Benzothiazole-Piperazine Hybrids
Nitro Group Position C-6 of benzothiazole Typically C-2 or unsubstituted
Linker Chemistry Ethanone-thioether bridge Amide or alkyl chains
Molecular Weight 422.5 g/mol 350–400 g/mol

Significance in Medicinal Chemistry Research

The compound’s pharmacological potential stems from three key attributes:

  • Multitarget Engagement : The nitrobenzothiazole moiety inhibits enzymes like DNA gyrase (IC₅₀ ≈ 2.1 µM in analogs), while the piperazine group modulates neurotransmitter receptors implicated in neurodegenerative diseases.
  • Pro-Drug Capability : Nitro reduction to an amine (-NH₂) enables in situ generation of bioactive metabolites, a strategy employed in antitubercular agents.
  • Structural Tunability : The ethanone-thioether linker permits regioselective modifications, as demonstrated in derivative libraries with varying arylthio substituents.

Recent studies emphasize its role in addressing antibiotic resistance. For example, nitrobenzothiazole derivatives exhibit submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), with logP values optimized to 3.2–3.8 for blood-brain barrier penetration.

Structural Components and Pharmacophore Elements

The compound’s structure (C₂₂H₂₂N₄O₃S₂) integrates four pharmacophoric elements:

  • Nitrobenzo[d]thiazole System

    • Role : Serves as a planar aromatic system for π-π stacking with protein residues.
    • Key Interactions : Nitro group participates in hydrogen bonding with Thr83 of acetylcholinesterase (docking score: −9.2 kcal/mol).
  • Piperazine Ring

    • Conformational Dynamics : Adopts chair and boat configurations to accommodate binding pocket steric demands.
    • Solubility Contribution : Increases aqueous solubility by 15–20% compared to morpholine analogs.
  • p-Tolylthio-Ethanone Linker

    • Electron Density Modulation : Thioether’s lone pairs enhance resonance stabilization of the ketone carbonyl (IR stretch: 1685 cm⁻¹).
    • Steric Effects : p-Tolyl group reduces rotational freedom, favoring bioactive conformations (ΔG = −4.1 kcal/mol).
  • Nitro Group Pharmacophore

    • Redox Activity : Undergoes single-electron reduction to nitro radical anion (E₁/₂ = −0.34 V vs. SCE), enabling oxidative stress-mediated cytotoxicity.

Table 1 : Critical Bond Lengths and Angles from Computational Analysis

Parameter Value (Å/°) Biological Relevance
C7-N1 (piperazine) 1.45 Facilitates hydrogen bonding with Asp72
S1-C2 (thioether) 1.82 Optimal for hydrophobic pocket insertion
O1-N2 (nitro group) 1.22 Stabilizes charge-transfer complexes

Propriétés

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-14-2-5-16(6-3-14)28-13-19(25)22-8-10-23(11-9-22)20-21-17-7-4-15(24(26)27)12-18(17)29-20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRXLINWQAYTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone is a complex organic compound notable for its potential biological activities. This article reviews its chemical structure, biological mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 446.5 g/mol. The structure features a piperazine ring linked to a nitrobenzo[d]thiazole moiety and a thioether group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H22N4O3SC_{21}H_{22}N_{4}O_{3}S
Molecular Weight446.5 g/mol
CAS Number941924-92-1

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Mechanism

The compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition affects the synthesis of prostaglandins, which are key mediators in the inflammatory response.

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityInduction of apoptosis in cancer cells

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating promising antibacterial properties.

Study 2: Anti-inflammatory Effects

A separate study investigated the anti-inflammatory effects in a murine model. Mice treated with the compound showed a significant reduction in paw edema compared to control groups, further supporting its role as a COX inhibitor.

Applications De Recherche Scientifique

The compound 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Structural Features

The compound features a unique combination of functional groups:

  • Nitrobenzothiazole Moiety : This part is believed to interact with various biological targets, potentially influencing enzymatic activities.
  • Piperazine Ring : Enhances binding affinity to receptors, which may affect neurotransmitter systems.
  • Thioether Linkage : This structural feature may influence the compound's stability and reactivity in biological systems.

Antitumor Potential

Research indicates that derivatives of compounds similar to this one exhibit significant antitumor properties. For instance, studies have shown that certain nitrobenzothiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

  • Anticancer Studies : A study published in Medicinal Chemistry highlighted the efficacy of similar compounds against breast cancer cell lines, demonstrating IC50 values that suggest significant cytotoxicity.
  • Neuropharmacology Research : Investigations into the effects on serotonin receptors indicate potential applications in treating mood disorders.

Drug Development

This compound is being explored for its potential as a lead compound in drug discovery programs targeting various diseases, including:

  • Cancer
  • Neurological Disorders

Comparaison Avec Des Composés Similaires

Key Compounds from :

  • Compound 5j: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone Structural Differences: Lacks the nitro group on the benzothiazole and replaces the p-tolylthio group with a benzothiazole-thio-triazole substituent.
Parameter Target Compound Compound 5j
Molecular Weight Not reported 507.10
Benzothiazole Substituent 6-Nitro Unsubstituted
Side Chain p-Tolylthio Benzothiazole-thio-triazole
Elemental Analysis (C) Not reported 54.31% (observed)

Activity Trends:

Biphenyl-Aryl Piperazine Derivatives (Antipsychotic Focus)

Key Compounds from :

  • 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Structural Differences: Replaces benzothiazole with biphenyl and modifies the piperazine substituent (methoxyphenyl vs. nitrobenzothiazolyl). Activity: Exhibits anti-dopaminergic and anti-serotonergic activity with reduced catalepsy risk, linked to QSAR descriptors (QPlogBB, electron affinity) .
Parameter Target Compound Biphenyl-Piperazine Derivative
Core Structure Benzothiazole-Piperazine Biphenyl-Piperazine
Key Substituents 6-Nitro, p-Tolylthio 2-Methoxyphenyl
Biological Activity Not reported Antipsychotic (anti-dopaminergic)

Pharmacophoric Insights:

The acetyl linkage in biphenyl-piperazine derivatives is critical for atypical antipsychotic activity, suggesting that the ethanone linker in the target compound may similarly stabilize receptor interactions .

Tetrazole-Piperazine Derivatives (Antimicrobial Focus)

Key Compounds from :

  • 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Structural Differences: Substitutes benzothiazole with tetrazole and incorporates allyl groups on piperazine. Activity: Demonstrates antimicrobial efficacy comparable to conventional drugs, attributed to the tetrazole’s nitrogen-rich heterocycle enhancing microbial target interactions .
Parameter Target Compound Tetrazole-Piperazine Derivative
Heterocyclic Core Benzothiazole Tetrazole
Piperazine Modification None Allyl-substituted
Biological Activity Not reported Antimicrobial

Urea and Pyridine-Based Piperazine Derivatives

Key Compounds from and :

  • UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Activity: Inhibits CYP51 enzyme, showing antiparasitic activity against Trypanosoma cruzi .
Parameter Target Compound UDO 11d
Functional Groups Nitrobenzothiazole, p-Tolylthio Pyridine, Trifluoromethylphenyl Urea, Thiazole
Biological Target Not reported CYP51 enzyme Fungal pathogens

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone?

Methodological Answer: The compound can be synthesized via a multi-step procedure involving:

Condensation Reactions : Reacting a nitrobenzothiazole precursor with a piperazine derivative under reflux conditions (e.g., acetic acid/sodium acetate buffer, 6–9 hours) .

Thioether Formation : Introducing the p-tolylthio group via nucleophilic substitution or coupling reactions, using catalysts like Bleaching Earth Clay in PEG-400 media at 70–80°C .

Purification : Recrystallization from solvents such as dioxane or ethanol to isolate the pure product .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.3 molar ratio of reactants) to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the nitrobenzo[d]thiazole ring (aromatic protons at δ 7.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
    • IR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • Chromatography :
    • HPLC/GC-MS : Assess purity (>95%) and detect trace impurities .
  • Elemental Analysis : Match calculated and observed C, H, N percentages to verify composition .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetic acid) enhance solubility of nitrobenzothiazole intermediates .
  • Temperature Control : Reflux conditions (100–120°C) are optimal for cyclization steps, while lower temperatures (0–5°C) prevent degradation during thioether formation .
  • Catalysts : Use sodium acetate for pH buffering in condensation steps or heterogeneous catalysts (e.g., Bleaching Earth Clay) for thioether coupling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer :

  • Derivatization : Synthesize analogs with variations in:
    • Nitro group position (e.g., 5-nitro vs. 6-nitro substitution) .
    • Piperazine substituents (e.g., alkyl vs. aryl groups) .
  • Biological Assays :
    • Test against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays .
    • Compare IC₅₀ values of analogs to identify critical functional groups .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with protein targets .

Q. What experimental strategies mitigate data inconsistencies caused by compound degradation or matrix effects?

Methodological Answer :

  • Sample Stability :
    • Store compounds at –20°C under inert gas (N₂) to prevent nitro group reduction or thioether oxidation .
    • Use continuous cooling during prolonged assays to minimize organic degradation .
  • Matrix Complexity :
    • Spike-and-recovery experiments in biological matrices (e.g., serum, cell lysate) to quantify recovery rates .
    • Normalize activity data against internal standards (e.g., stable isotope-labeled analogs) .

Q. How can computational methods complement experimental data in elucidating mechanistic pathways?

Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites (e.g., nitro group electrophilicity) .
  • MD Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to guide analog design .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer :

  • Validation Steps :
    • Replicate Assays : Ensure consistency in biological replicates (n ≥ 3) .
    • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., solvation effects in AutoDock) .
    • Probe Artifacts : Test for assay interference (e.g., compound fluorescence in FRET assays) .
  • Case Study : A predicted high-affinity binder (docking score: –9.2 kcal/mol) showed low activity (IC₅₀ > 100 µM). Post-hoc NMR revealed aggregation in solution, explaining the discrepancy .

Synthesis Optimization Table

StepConditions from Conditions from
Reaction MediumAcetic acid/sodium acetate bufferPEG-400 with Bleaching Earth Clay
TemperatureReflux (100–120°C)70–80°C
CatalystNone (buffered)10 wt% Bleaching Earth Clay
PurificationRecrystallization (dioxane)Filtration + recrystallization (ethanol)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.